molecular formula C14H25NO3 B1376030 tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1341038-97-8

tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1376030
CAS No.: 1341038-97-8
M. Wt: 255.35 g/mol
InChI Key: KKFPWTHGRVBBER-UHFFFAOYSA-N
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Description

tert-Butyl 7-(hydroxymethyl)-2-azaspiro[44]nonane-2-carboxylate is a complex organic compound with the molecular formula C12H22N2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester and hydroxymethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional functionalization options and enhances its reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-7-6-14(10-15)5-4-11(8-14)9-16/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFPWTHGRVBBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

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